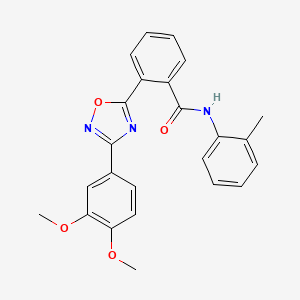
(Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a chemical compound that belongs to the class of quinoline derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and survival. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair, and to induce the accumulation of reactive oxygen species, which can lead to cell death. In bacteria and fungi, it has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins and nucleic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one depend on the specific application and concentration used. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In bacteria and fungi, it has been shown to inhibit the growth and survival of pathogenic microorganisms. In material science, it has been shown to exhibit fluorescent properties and to have potential applications in the development of functional materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in lab experiments include its versatility, stability, and potential for multiple applications. It can be synthesized in relatively high yields and purity, and its properties can be easily modified by introducing different functional groups. However, the limitations of using (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. These include:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of the product.
2. Investigation of the structure-activity relationship to identify more potent and selective analogs with improved pharmacological properties.
3. Evaluation of the in vivo efficacy and toxicity of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in animal models of cancer, bacterial and fungal infections, and other diseases.
4. Development of novel applications of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in material science, such as the development of sensors, optoelectronic devices, and biomaterials.
5. Exploration of the potential synergistic effects of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one with other drugs or therapies for the treatment of cancer and other diseases.
In conclusion, (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a versatile and promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one may lead to the discovery of novel drugs, materials, and technologies that can benefit human health and society.
Méthodes De Synthèse
The synthesis of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one involves the reaction between 6-ethoxy-2-(phenylthio)quinoline-3-carbaldehyde and 2-phenyloxazole-5-one in the presence of a suitable catalyst and solvent. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
Applications De Recherche Scientifique
(Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promising results as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied as a potential antibacterial and antifungal agent due to its ability to inhibit the growth of pathogenic microorganisms. In material science, it has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of functional materials.
Propriétés
IUPAC Name |
(4Z)-4-[(6-ethoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O3S/c1-2-31-21-13-14-23-19(16-21)15-20(26(29-23)33-22-11-7-4-8-12-22)17-24-27(30)32-25(28-24)18-9-5-3-6-10-18/h3-17H,2H2,1H3/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUJAHHFWXGHHT-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-{[6-ethoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

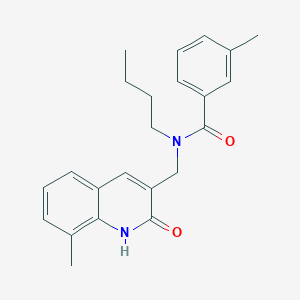
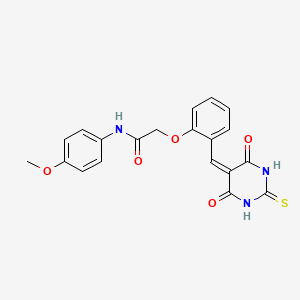

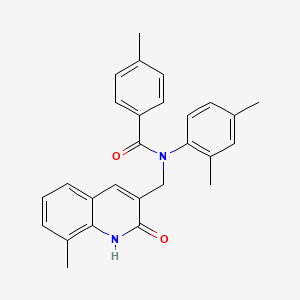
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)
![3-(3-methoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694172.png)
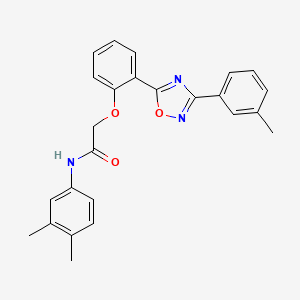
![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)
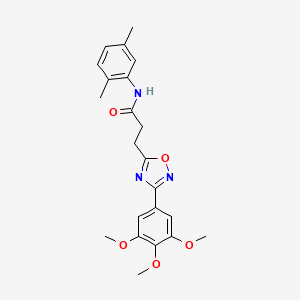

![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694214.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7694216.png)
